(Trimethoxymethyl)cyclopentane

Descripción general

Descripción

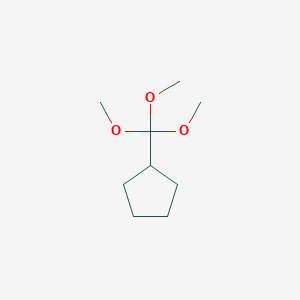

(Trimethoxymethyl)cyclopentane is an organic compound with the molecular formula C9H18O3 It consists of a cyclopentane ring substituted with a trimethoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxymethyl)cyclopentane typically involves the reaction of cyclopentane with trimethoxymethane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with trimethoxymethane to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions: (Trimethoxymethyl)cyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

Substitution: The trimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution.

Major Products:

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Simpler hydrocarbons or alcohols.

Substitution: Various substituted cyclopentane derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Synthesis of Polyols for Rigid Polyurethane Foams

One significant application of (Trimethoxymethyl)cyclopentane is in the synthesis of polyols used in rigid polyurethane foams (RPUFs). RPUFs are widely utilized in insulation materials due to their excellent thermal properties. The incorporation of this compound can enhance the thermal stability and flame retardancy of these foams. Research indicates that using this compound leads to improved mechanical properties and reduced environmental impact compared to traditional blowing agents like HCFCs .

2. Catalytic Reactions

This compound can also serve as a precursor in catalytic reactions. Its structure allows it to participate in various organic transformations, making it a valuable intermediate for synthesizing more complex molecules. For instance, it can be used in the production of metal-organic frameworks (MOFs), which are crucial for applications in gas storage, separation, and catalysis .

Materials Science

1. Development of Advanced Materials

The compound has been investigated for its role in developing new materials with enhanced properties. Studies have shown that incorporating this compound into polymer matrices can improve their mechanical strength and thermal resistance. This application is particularly relevant in the automotive and aerospace industries, where materials must withstand extreme conditions while maintaining structural integrity.

2. Environmental Applications

In recent research, this compound has been explored as a more environmentally friendly alternative for traditional solvents and blowing agents. Its use in producing eco-friendly rigid polyurethane foams demonstrates its potential to reduce the carbon footprint associated with synthetic materials .

Case Study 1: Rigid Polyurethane Foam Synthesis

A study conducted at King Mongkut's University demonstrated the effectiveness of using distilled water and this compound as co-blowing agents for RPUFs. The research highlighted that foams produced with this combination exhibited superior thermal properties and mechanical strength compared to those made with conventional blowing agents .

| Property | Water Blown | Water + Cyclopentane Blown |

|---|---|---|

| Density (kg/m³) | 353 | 353 |

| Glass Transition Temp (°C) | 215.95 | 218.84 |

| Surface Hardness (Shore D) | 40 | 45 |

Case Study 2: Catalytic Applications

In another study focusing on the synthesis of metal-organic frameworks, this compound was utilized as a ligand to enhance the catalytic efficiency of various reactions. The results indicated that the incorporation of this compound significantly improved the stability and reactivity of the resulting MOFs, making them suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of (Trimethoxymethyl)cyclopentane involves its interaction with various molecular targets. The trimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability and can affect the compound’s overall conformation and behavior in different environments.

Comparación Con Compuestos Similares

Cyclopentane: A simple cycloalkane with similar ring structure but lacking the trimethoxymethyl group.

Methoxymethylcyclopentane: A compound with a single methoxy group instead of three.

Trimethoxymethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness: (Trimethoxymethyl)cyclopentane is unique due to the presence of three methoxy groups attached to the cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

(Trimethoxymethyl)cyclopentane is a compound derived from cyclopentane, modified with trimethoxymethyl groups. This modification can potentially enhance its biological activity, making it a subject of interest in medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 182.22 g/mol

The presence of methoxy groups increases the polarity and solubility of the compound, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopentane can act as microtubule-stabilizing agents, potentially leading to their application in cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, which may be relevant for treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, disrupting cancer cell division.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.

Research Findings

A review of existing literature provides insights into the biological activity of this compound:

- Antitumor Profile : A study on carbon-bridged steroids indicated that structural modifications can enhance antitumor efficacy. While specific data on this compound is limited, related compounds have demonstrated significant activity against various cancer cell lines .

- Case Studies in Drug Development :

- Kinetic Studies : Research on the oxidation of cyclopentane derivatives showed varying reactivity patterns that could influence their biological activity. Understanding these kinetics is crucial for predicting the behavior of this compound in biological systems .

Data Table: Biological Activity Comparison

Propiedades

IUPAC Name |

trimethoxymethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICKXVMDDMXRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.